(S)-4-(pyrrolidin-2-ylmethyl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes that include rearrangement, condensation, and nucleophilic substitution reactions. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an important intermediate for biologically active compounds, starts from cyclopentanone oxime and 1-fluoro-4-nitrobenzene . This suggests that the synthesis of "(S)-4-(pyrrolidin-2-ylmethyl)morpholine" could also involve similar synthetic strategies, although the exact method would depend on the desired functional groups and the specific molecular structure of the target compound.
Molecular Structure Analysis
Density functional theory (DFT) calculations have been used to determine the molecular geometry, vibrational frequencies, and chemical shift assignments of compounds containing morpholine and pyrrolidine structures . The molecular structure is optimized and compared with experimental data, such as X-ray diffraction, to ensure accuracy. These computational methods could be applied to "(S)-4-(pyrrolidin-2-ylmethyl)morpholine" to predict its molecular structure and properties.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "(S)-4-(pyrrolidin-2-ylmethyl)morpholine." However, compounds with morpholine and pyrrolidine rings are known to participate in various chemical reactions due to their nucleophilic nature and the presence of heteroatoms . These reactions could include alkylation, acylation, and coupling reactions, which are commonly used in the synthesis of pharmaceuticals and other biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "(S)-4-(pyrrolidin-2-ylmethyl)morpholine" can be inferred from their molecular structures. For example, the presence of morpholine and pyrrolidine rings typically contributes to the solubility and stability of the compounds . The crystal structure analysis of related compounds reveals that intramolecular and intermolecular hydrogen bonding can significantly influence the solid-state properties, such as the formation of a three-dimensional network in the crystal lattice . These properties are crucial for the bioavailability and pharmacokinetics of potential drug candidates.
Scientific Research Applications
Antitubercular and Antifungal Activities
SYNTHESIS AND EVALUATION OF ANTITUBERCULAR AND ANTI FUNGAL ACTIVITY OF SOME NOVEL 6-(4-SUBSTITUTED ARYL)-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL) IMIDAZO[2,1-B] [1,3,4] THIADIAZOLE DERIVATIVES
This study synthesizes compounds including pyrrolidine derivatives for potential antitubercular and antifungal activities (Manjoor. Syed, Alagwadi Kallanagouda Ramappa, & S. Alegaon, 2013).Synthesis & Evaluation of Antitubercular Activity of Novel Mannich Bases of imidazo[2,1-b][1,3,4]thiadiazoles
Examining the antitubercular activity of Mannich bases derived from pyrrolidine, showing significant potential in medical research (Naveen P.Badiger & I. M. Khazi, 2013).
Synthesis and Spectroscopic Characterization
- Synthesis and spectroscopic characterization of [CoIII(salophen)(amine)2]ClO4 (amine=morpholine, pyrrolidine, and piperidine) complexes
Focuses on the synthesis and characterization of Co(III) complexes, including pyrrolidine derivatives, highlighting their chemical properties and potential applications (M. Amirnasr et al., 2001).
PI3K-AKT-mTOR Pathway Inhibition
- Discovery of 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, and its application in novel inhibitors of the PI3K-AKT-mTOR pathway
Investigates a potent non-nitrogen containing morpholine isostere and its application in inhibiting the PI3K-AKT-mTOR pathway, demonstrating its relevance in biochemical research (H. Hobbs et al., 2019).
Synthesis and Biomolecular Binding Properties
- New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties
Describes the synthesis of quinolines via Buchwald–Hartwig amination, including derivatives of pyrrolidine, and explores their photophysical and biomolecular binding properties (H. Bonacorso et al., 2018).
Degradation by Mycobacteria
- Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450
This paper discusses the degradation of cyclic amines including pyrrolidine by Mycobacterium strains, showing the biological processing of these compounds (P. Poupin et al., 1999).
Enamine Derivatives and Biological Activity
- New enamine derivatives of lapachol and biological activity
Focuses on the synthesis of new enamine derivatives from natural compounds and morpholine, exploring their potential biological activities (Mailcar F. Oliveira et al., 2002).
Future Directions
The compound “(S)-4-(pyrrolidin-2-ylmethyl)morpholine” is available for research purposes. The literature suggests that the pyrrolidine ring, which is a part of this compound, is a versatile scaffold for novel biologically active compounds . This suggests potential future directions in the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
4-[[(2S)-pyrrolidin-2-yl]methyl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-2-9(10-3-1)8-11-4-6-12-7-5-11/h9-10H,1-8H2/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUSROHBEMVRKP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CN2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427989 | |
Record name | (S)-4-(pyrrolidin-2-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(pyrrolidin-2-ylmethyl)morpholine | |
CAS RN |
91790-91-9 | |
Record name | (S)-4-(pyrrolidin-2-ylmethyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2S)-pyrrolidin-2-ylmethyl]morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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